JPH203

LAT1 Inhibition Cancer Metabolism Amino Acid Transport

Choose JPH203 (Nanvuranlat, KYT-0353) for its unmatched LAT1 selectivity (>167-fold over LAT2) and non-transportable inhibition mechanism, validated by cryo-EM and a Ki of 38.7 nM. As the only LAT1 inhibitor in active Phase III trials for biliary tract cancer, it provides a clinically benchmarked, high-purity (≥98%) tool compound essential for translational oncology research. Avoid substitutes lacking this translational validation.

Molecular Formula C23H19Cl2N3O4
Molecular Weight 472.3 g/mol
CAS No. 1037592-40-7
Cat. No. B1673089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPH203
CAS1037592-40-7
Synonyms2-amino-3-(4-((5-amino-2-phenylbenzo(d)oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid
3-(4-((5-amino-2-phenylbenzo(d)oxazol-7-yl)methoxy)-3,5-dichlorophenyl)-2-aminopropanoic acid
JPH203
KYT 0353
KYT-0353
KYT0353
Molecular FormulaC23H19Cl2N3O4
Molecular Weight472.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N
InChIInChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1
InChIKeyXNRZJPQTMQZBCE-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySlightly soluble in DMSO (50mg/mL), not soluble in water. Soluble in 5% hydrochloride
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JPH203 (Nanvuranlat) CAS 1037592-40-7 | LAT1-Selective Inhibitor Clinical Candidate


JPH203 (also known as Nanvuranlat, KYT-0353) is a small molecule antineoplastic agent that acts as a potent, non-transportable, and highly selective competitive inhibitor of the L-type amino acid transporter 1 (LAT1, SLC7A5) [1]. Unlike pan-LAT inhibitors, JPH203 exhibits significant selectivity for LAT1 over LAT2, making it a targeted tool for probing LAT1 biology and a clinical-stage drug candidate [2]. The compound has progressed to Phase III clinical trials for biliary tract cancer, representing the most clinically advanced LAT1 inhibitor globally [3].

Why LAT1 Inhibitor Substitution with BCH, JX-078, or KYT-0284 is Not Scientifically Equivalent to JPH203


Substituting JPH203 with other LAT1-targeting compounds (e.g., BCH, JX-078, KYT-0284) is not scientifically valid due to fundamental differences in molecular mechanism, selectivity profile, and validated clinical relevance. JPH203 acts as a high-affinity, non-transportable blocker that traps LAT1 in an outward-facing conformation, a mechanism distinct from the occluded state induced by BCH [1]. Furthermore, JPH203 demonstrates a >167-fold selectivity window for LAT1 over LAT2, whereas many early inhibitors like KYT-0284 are non-selective and inhibit both transporters . Additionally, JPH203 is the only LAT1 inhibitor with a completed first-in-human Phase I study and active Phase III clinical program, providing a pharmacokinetic, safety, and preliminary efficacy dataset that is absent for its chemical analogs [2].

JPH203 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key LAT1 Inhibitor Comparators


JPH203 vs. BCH: Superior L-Leucine Uptake Inhibition Efficiency in Human Osteosarcoma Cells

In a direct comparative study using Saos2 human osteosarcoma cells, JPH203 demonstrated a significantly more potent inhibition of L-leucine uptake compared to the classic non-selective LAT inhibitor BCH [1]. The study's authors concluded that the intrinsic ability of JPH203 to inhibit L-leucine uptake was 'far more efficient' than that of BCH [1].

LAT1 Inhibition Cancer Metabolism Amino Acid Transport Osteosarcoma

JPH203 vs. JX-078: Superior LAT1 Inhibitory Potency in HT-29 Colon Cancer Cells

In independent studies using the HT-29 human colon adenocarcinoma cell line as a common experimental system, JPH203 exhibited a 2-fold lower IC50 value for inhibiting leucine uptake compared to the next-generation inhibitor JX-078 . This indicates a higher apparent affinity for LAT1 in a cellular context.

LAT1 Inhibition Cancer Cell Biology Colorectal Cancer Amino Acid Transport

JPH203 vs. KYT-0284: Unmatched LAT1 vs. LAT2 Selectivity Ratio

A critical differentiator for JPH203 is its high selectivity for LAT1 over the closely related LAT2 transporter, which is widely expressed in normal tissues. JPH203 demonstrates a >167-fold selectivity window for LAT1 (IC50 = 0.06 µM) over LAT2 (IC50 > 10 µM) . In contrast, the related compound KYT-0284 inhibits both LAT1 and LAT2 non-selectively [1].

Transporter Selectivity LAT1 LAT2 Target Specificity

JPH203 vs. BCH: Mechanism-Driven Differential Binding Mode Revealed by Cryo-EM Structures

Cryo-electron microscopy studies have revealed that JPH203 and BCH induce distinct conformational states in the LAT1-4F2hc complex. JPH203 binds in a unique U-shaped conformation, trapping the transporter in an outward-facing state [1]. In contrast, BCH binding results in an occluded conformation where the ligand is sealed off from both sides of the membrane [2]. This mechanistic difference provides a structural basis for JPH203's non-transportable, high-affinity inhibition profile [1].

Structural Biology Drug Mechanism Cryo-EM Transporter Conformation

JPH203 vs. OKY-034: Differentiated Mechanism of Action as a Competitive Inhibitor

JPH203 acts as a classic competitive, non-transportable inhibitor of LAT1 with a reported Ki of 38.7 nM [1]. This mechanism is distinct from that of OKY-034, another LAT1 inhibitor under development, which is described as an allosteric modulator that binds to LAT1 and holds the amino acid uptake movements of the transporter [2]. The competitive nature of JPH203's inhibition is a defined and well-characterized pharmacological property.

LAT1 Inhibition Competitive Antagonism Allosteric Modulation Mechanism of Action

Definitive Research and Industrial Application Scenarios for JPH203 Based on Differentiated Evidence


Functional Dissection of LAT1 vs. LAT2 Roles in Amino Acid Transport and Cancer Metabolism

The exceptional selectivity of JPH203 for LAT1 over LAT2 (IC50 >10 µM for LAT2) makes it the reagent of choice for experiments aimed at isolating the specific contributions of LAT1 to cellular physiology. As highlighted in the selectivity evidence [Section 3, Evidence_Item 3], its >167-fold selectivity window allows researchers to confidently attribute observed phenotypes to LAT1 inhibition, minimizing confounding effects from LAT2 blockade. This is particularly valuable in systems where both transporters are expressed, such as in certain cancer cell lines or tissues. For these studies, JPH203 should be used at concentrations below 1 µM to maintain LAT1 specificity.

Structure-Activity Relationship (SAR) Studies and Molecular Modeling of LAT1 Inhibitors

The detailed structural and mechanistic characterization of JPH203, including its competitive inhibition mode (Ki = 38.7 nM) and the cryo-EM elucidated outward-facing binding pose, provides a robust foundation for SAR studies and computational drug design [Section 3, Evidence_Items 4 and 5]. Researchers can utilize JPH203 as a reference ligand for molecular docking studies, for validating new LAT1 structural models, or for benchmarking the activity of novel chemical entities. Its defined binding mode and non-transportable nature offer a clear benchmark for understanding the structural determinants of high-affinity LAT1 inhibition.

In Vivo Preclinical Validation of LAT1 as a Therapeutic Target in Xenograft Models

JPH203 is a validated in vivo probe with documented efficacy in mouse xenograft models. As a key supportive finding, JPH203 has been shown to significantly inhibit HT-29 tumor growth in nude mice at doses of 6.3, 12.5, and 25 mg/kg [1]. This in vivo validation, coupled with its high potency demonstrated in cellular assays [Section 3, Evidence_Items 1 and 2], establishes JPH203 as the premier tool compound for establishing proof-of-concept for LAT1 as a therapeutic target in new cancer indications. Its clinical development background further supports the translational relevance of preclinical findings obtained with this molecule.

Calibration and Validation of LAT1 Activity Assays and Biomarker Development

The well-defined, concentration-dependent inhibitory effects of JPH203 on LAT1-mediated leucine uptake (IC50 values ranging from 60 to 140 nM depending on cell line and assay conditions) position it as an ideal positive control and calibration standard for in vitro functional assays. Its preincubation effect, which enhances and sustains inhibition, is a unique characteristic that can be leveraged in specialized assay formats [Section 3, Evidence_Item 2]. For studies aimed at developing pharmacodynamic biomarkers of LAT1 inhibition, such as measuring changes in plasma-free amino acids, the predictable and robust pharmacological response to JPH203 provides a reliable benchmark for assay validation and interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for JPH203

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.